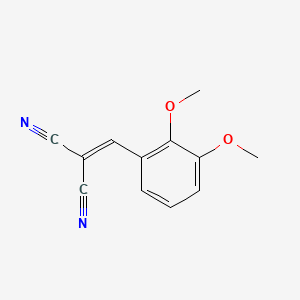

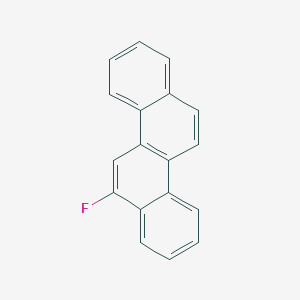

2-Iminochromene-3-carbonitrile

Vue d'ensemble

Description

“2-Iminochromene-3-carbonitrile” is a chemical compound that has been the subject of various research studies . It is a derivative of imino(amino)chromenes, which are of great interest in the fundamental research of organic chemistry .

Synthesis Analysis

The synthesis of “this compound” involves one-pot and stepwise reactions of salicylic aldehydes (salicylic, 5-bromsalicylic) and different equivalents of malononitrile . The influence of reaction parameters, such as ultrasound activation conditions, solvent type, and the presence or absence of a catalyst, was studied in this work .Molecular Structure Analysis

The structures of the synthesized compounds were established using spectroscopic data (IR, NMR) . The structure of the tautomeric mixture of ylidene aminochromenes 2-(4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile 3 and 2-(4-amino-1-cyano-5-imino-1,3,5,10b-tetrahydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile 3′ was confirmed by IR and NMR spectroscopy data .Applications De Recherche Scientifique

Enantioselective Synthesis

2-Iminochromene-3-carbonitrile is used in the enantioselective synthesis of 2-amino-4-(nitromethyl)-4H-chromene-3-carbonitriles, a series of medicinally important compounds. This process involves a conjugate addition of nitromethane to 2-iminochromenes, using a catalytic system to achieve moderate to good enantioselectivities and yields (G. Koz, O. Koz, & N. Coşkun, 2016).

Synthesis of Dimeric Chromene Derivatives

This compound is instrumental in the synthesis of new dimeric chromene derivatives, as explored in the reaction of salicylic aldehydes with malononitrile. This reaction pathway, followed by 1H NMR spectroscopy, leads to the synthesis of various compounds, including 2-imino-2H-chromene-3-carbonitriles. Notably, compound 8a, synthesized through this process, demonstrated significant inhibitory effects on the growth of Aspergillus spp. and reduced ochratoxin A production by Aspergillus alliaceus (M. Costa et al., 2008).

Catalyst-Free Synthesis Under Visible Light

This compound is synthesized in an eco-friendly, one-pot protocol under visible light irradiation, using a water–ethanol mixture. This method is advantageous for its mild and clean reaction conditions, absence of catalysts, and short reaction time, yielding products like 2-imino-2H-chromene-3-carbonitrile, 2-aminochromene, and chromeno(2,3-b)pyridines (S. Yadav et al., 2015).

Synthesis of 3-Triazolyl-2-Iminochromenes

The compound plays a role in the synthesis of 3-triazolyl-2-iminochromenes, achieved through a one-pot, catalytic, three-component condensation. This synthesis method leads to more complex polyheterocycles, showcasing the versatility of this compound in synthesizing diverse chemical structures (W. Qian et al., 2013).

Green Aqueous Synthesis

In a cost-effective and green synthesis process, 2-imino-2H-chromene-3-carbonitriles are synthesized along with other derivatives, catalyzed by potassium phthalimide in aqueous conditions. This approach is noted for its high yields, simplicity, and environmentally benign nature, highlighting the eco-friendly applications of the compound (H. Kiyani & M. D. Daroonkala, 2015)

Propriétés

IUPAC Name |

2-iminochromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVCPYGMVAGCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349896 | |

| Record name | 2-iminochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36937-71-0 | |

| Record name | 2-iminochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-Bromothiophen-2-yl)ethenyl]quinolin-8-ol](/img/structure/B3336682.png)

![1-[(E)-(3-nitrophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B3336695.png)

![N-[2-(hydrazinecarbonyl)phenyl]-4-methylbenzamide](/img/structure/B3336703.png)